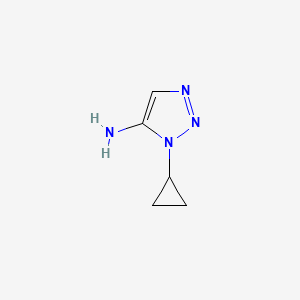

1-cyclopropyl-1H-1,2,3-triazol-5-amine

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

3-cyclopropyltriazol-4-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8N4/c6-5-3-7-8-9(5)4-1-2-4/h3-4H,1-2,6H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CFNARZSOJXATCE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1N2C(=CN=N2)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H8N4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

124.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1785430-82-1 | |

| Record name | 1-cyclopropyl-1H-1,2,3-triazol-5-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Strategic Approaches to 1 Cyclopropyl 1h 1,2,3 Triazol 5 Amine

Direct Synthesis Strategies for the 1,2,3-Triazole Ring System

The formation of the 1,2,3-triazole ring is the cornerstone of the synthesis of 1-cyclopropyl-1H-1,2,3-triazol-5-amine. Several direct synthetic strategies have been developed to construct this heterocyclic system, including well-established copper-catalyzed reactions, metal-free alternatives, and efficient one-pot protocols.

Copper-Catalyzed Azide (B81097)–Alkyne Cycloaddition (CuAAC) Routes

The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) is a powerful and widely used method for the synthesis of 1,4-disubstituted 1,2,3-triazoles. nih.govnih.gov However, achieving the 1,5-disubstitution pattern required for this compound via traditional CuAAC is not straightforward. To obtain the desired 1,5-regioisomer, specific precursors and reaction conditions are necessary. One potential route involves the use of ynamides (alkynes bearing a nitrogen atom) as the alkyne component. The reaction of an ynamide with cyclopropyl (B3062369) azide in the presence of a copper(I) catalyst could, in principle, lead to the formation of a 1-cyclopropyl-1,2,3-triazol-5-amine derivative.

The choice of copper source and ligands can influence the reaction's efficiency and regioselectivity. Common copper(I) sources include copper(I) iodide (CuI) and in situ reduction of copper(II) salts like copper(II) sulfate (B86663) (CuSO₄) with a reducing agent such as sodium ascorbate. mdpi.comnih.gov The use of various copper complexes as homogeneous catalysts has been explored to optimize reaction conditions. nih.gov

Table 1: Examples of Copper-Catalyzed Synthesis of Substituted 1,2,3-Triazoles

| Alkyne Precursor | Azide Precursor | Copper Catalyst | Solvent | Yield (%) | Reference |

|---|---|---|---|---|---|

| Ynamide | Cyclopropyl Azide | CuI | Acetonitrile | Not Reported | Hypothetical |

| Phenylacetylene | Benzyl Azide | CuO Nanoparticles | Water | 98 | mdpi.com |

| Terminal Alkyne | Organic Azide | Cu(I) Coordination Polymer | Deep Eutectic Solvent | >95 | acs.org |

Metal-Free Cycloaddition Methodologies

To avoid potential metal contamination in the final product, metal-free approaches to the synthesis of 1,2,3-triazoles have gained significant attention. nih.gov For the synthesis of 5-amino-1,2,3-triazoles, a notable metal-free strategy involves the reaction of carbodiimides with diazo compounds. rsc.org This method proceeds via a cascade nucleophilic addition/cyclization process under mild conditions. In the context of synthesizing this compound, this would involve the reaction of a cyclopropyl-substituted carbodiimide (B86325) with a suitable diazo compound.

Another metal-free approach is the thermal Huisgen 1,3-dipolar cycloaddition between an azide and an alkyne. However, this reaction often requires elevated temperatures and can lead to a mixture of 1,4- and 1,5-regioisomers. To achieve the desired 1,5-disubstituted product, the use of activated alkynes or enamines can be employed. The reaction of cyclopropyl azide with an enamine, for instance, could regioselectively yield the 1,5-disubstituted triazole. nih.gov

Table 2: Metal-Free Synthesis of 5-Amino-1,2,3-Triazoles

| Reactant 1 | Reactant 2 | Conditions | Product Type | Reference |

|---|---|---|---|---|

| Carbodiimide | Diazo Compound | Base-promoted, mild conditions | 5-Amino-1,2,3-triazole | rsc.org |

| Enamine | Azide | Organocatalyst | 1,5-Disubstituted 1,2,3-triazole | researchgate.net |

One-Pot Synthetic Protocols for Triazolamine Scaffolds

One-pot syntheses offer significant advantages in terms of efficiency, reduced waste, and operational simplicity. nih.gov For the synthesis of aminotriazoles, several one-pot multicomponent reactions have been developed. A three-component reaction involving an amine, an enolizable ketone, and an azide can lead to the formation of 5-amino-1,2,3-triazoles, although this method can sometimes result in low yields. nih.gov

A more efficient one-pot approach for the synthesis of 1,5-disubstituted 5-amino-1,2,3-triazoles could involve the in situ generation of one of the reactive intermediates. For example, an amine can be converted to an azide in situ, which then reacts with an appropriate alkyne. Alternatively, a one-pot reaction starting from an aldehyde, an amine, and trimethylsilyl (B98337) azide can be employed to generate the desired triazole scaffold.

Functional Group Interconversions for Amino Group Introduction and Cyclopropyl Incorporation

In addition to direct synthesis, functional group interconversion (FGI) provides a powerful strategy for introducing the required amino and cyclopropyl groups onto a pre-existing triazole ring or a precursor molecule.

A key transformation in this context is the Dimroth rearrangement. mdpi.comwikipedia.org This rearrangement involves the isomerization of certain 1,2,3-triazoles where endocyclic and exocyclic nitrogen atoms exchange places. wikipedia.org This can be a valuable tool for the synthesis of 1-substituted-5-aminotriazoles. For instance, a 1-substituted-4-imino-1,2,3-triazole can undergo a Dimroth rearrangement to yield the corresponding 1-substituted-1H-1,2,3-triazol-4-amine. nih.gov By starting with a 1-cyclopropyl-substituted iminotriazole, this rearrangement could provide a viable route to the target molecule. The propensity of the imine products towards rearrangement is influenced by both steric and electronic factors of the substituents. nih.gov

The introduction of the amino group at the C5 position can also be achieved through nucleophilic substitution on a suitably functionalized triazole. For example, a 5-halo-1-cyclopropyl-1,2,3-triazole could be subjected to amination using various nitrogen nucleophiles. The Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction, is a versatile method for forming C-N bonds and could be applied to the synthesis of 5-amino-1,2,3-triazoles from their corresponding 5-halo derivatives. nih.govmdpi.com

The incorporation of the cyclopropyl group can be achieved by reacting a pre-formed 5-amino-1H-1,2,3-triazole with a cyclopropylating agent, such as a cyclopropyl halide or boronic acid, under suitable reaction conditions.

Regioselective Control in Triazole Ring Formation and Functionalization

Controlling the regioselectivity of the cycloaddition reaction is paramount to selectively obtain the 1,5-disubstituted product, this compound, over the 1,4-disubstituted isomer.

In copper-catalyzed reactions, while the standard CuAAC strongly favors the 1,4-isomer, the use of ruthenium catalysts is known to selectively produce 1,5-disubstituted 1,2,3-triazoles. nih.gov Therefore, a ruthenium-catalyzed azide-alkyne cycloaddition (RuAAC) between cyclopropyl azide and a suitable alkyne precursor for the amino group would be a promising strategy.

In metal-free systems, the regioselectivity is often dictated by the electronic nature of the reactants. The use of enamines or enolates as the two-carbon component in the cycloaddition with an azide generally leads to the formation of 1,5-disubstituted triazoles. nih.govresearchgate.net Specifically, the reaction of an enamine with cyclopropyl azide would be expected to yield the desired 1-cyclopropyl-1,5-disubstituted triazole. The reaction of β-carbonyl phosphonates with azides in the presence of cesium carbonate has also been shown to be a highly regioselective method for the synthesis of 1,5-disubstituted triazoles. nih.gov

The Dimroth rearrangement also offers a high degree of regiochemical control, as the rearrangement specifically leads to the migration of the exocyclic nitrogen into the ring, resulting in a 1-substituted aminotriazole. wikipedia.orgrsc.org

Table 3: Comparison of Regioselective Synthetic Methods for 1,5-Disubstituted 1,2,3-Triazoles

| Method | Catalyst/Conditions | Key Precursors | Regioselectivity | Reference |

|---|---|---|---|---|

| RuAAC | Ruthenium complex | Terminal alkyne, Azide | High for 1,5-isomer | nih.gov |

| Enamine-Azide Cycloaddition | Organocatalyst/Thermal | Enamine, Azide | Favors 1,5-isomer | nih.govresearchgate.net |

| Reaction of β-carbonyl phosphonates | Cesium Carbonate | β-carbonyl phosphonate, Azide | High for 1,5-isomer | nih.gov |

| Dimroth Rearrangement | Thermal/Acid or Base | 1-Substituted-4-iminotriazole | Specific to 1-substituted-4-aminotriazole | nih.govwikipedia.org |

Green Chemistry Considerations in the Synthesis of this compound

The principles of green chemistry are increasingly being applied to the synthesis of heterocyclic compounds to minimize environmental impact. researchgate.net Key considerations include the use of safer and more sustainable solvents, the development of catalyst-free reactions, and the implementation of one-pot procedures to reduce waste and energy consumption.

The use of sustainable solvents such as water, glycerol, and deep eutectic solvents (DESs) has been successfully demonstrated for CuAAC reactions. mdpi.comnih.govacs.orgchemrxiv.org These solvents are often non-toxic, biodegradable, and can facilitate catalyst recycling. nih.gov For instance, natural deep eutectic solvents (NADESs) have been investigated as green and "active" reaction media for CuAAC, sometimes eliminating the need for an external base. chemrxiv.org Microwave-assisted organic synthesis (MAOS) is another green technique that can significantly reduce reaction times and energy consumption. acs.orgresearchgate.net

Metal-free synthetic routes, as described in section 2.1.2, are inherently greener as they avoid the use of potentially toxic and expensive metal catalysts. One-pot syntheses also contribute to the greenness of a process by reducing the number of work-up and purification steps, thereby minimizing solvent usage and waste generation. nih.gov

The synthesis of starting materials should also be considered from a green chemistry perspective. For example, safer and more environmentally friendly methods for the synthesis of azides, such as the use of arenediazonium tosylates in water, have been developed to avoid the use of hazardous reagents. organic-chemistry.org

Optimization of Reaction Conditions and Yield Enhancement Strategies

The synthesis of 1,2,3-triazoles, including this compound, is highly dependent on the chosen reaction conditions. Optimization of these parameters is a critical step to maximize product yield, minimize reaction times, and reduce the formation of side products. Research into the synthesis of substituted 5-amino-1,2,3-triazoles has highlighted the profound impact of the base-solvent system, catalyst, and temperature on the efficiency of the cyclization reaction.

Detailed Research Findings

The primary route for synthesizing 5-amino-1,2,3-triazoles often involves the base-promoted reaction of an organic azide with a compound containing an active methylene (B1212753) group, such as a nitrile. The selection of an appropriate base and solvent is crucial for efficiently generating the necessary carbanion for the cyclization to proceed. mdpi.com

Studies on analogous syntheses provide valuable insights into optimization strategies. For instance, in the synthesis of 4-(benzo[d]thiazol-2-yl)-1-(2-nitrophenyl)-1H-1,2,3-triazol-5-amine, various base-solvent combinations were investigated to determine the optimal conditions for forming the triazole ring. mdpi.comresearchgate.net The findings from this research demonstrate that while a strong base like sodium methoxide (B1231860) in methanol (B129727) can produce the desired product, it may also lead to exothermic reactions and moderate yields. mdpi.comresearchgate.net The use of 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) was found to significantly increase the reaction rate, but it also resulted in the formation of substantial amounts of tarry by-products, leading to a very low isolated yield. mdpi.com In contrast, a milder base like potassium carbonate in DMSO offered a moderate yield. The most effective system identified was triethylamine (B128534) (Et₃N) in dimethylformamide (DMF), which, despite requiring a longer reaction time, provided a good yield of the final product. mdpi.comresearchgate.net

Similarly, in copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions, which are also used to form triazole rings, the choice of solvent, catalyst, and ligands is paramount. Research on the synthesis of ynamides via CuAAC revealed that ethanol (B145695) (EtOH) was a superior solvent compared to others. gifu-pu.ac.jp Copper(I) iodide (CuI) was identified as the most effective catalyst among various transition metals. gifu-pu.ac.jp Furthermore, the electronic properties of the ligand were shown to be significant, with an electron-rich bipyridine ligand affording a better yield than other options. The physical form of the base also played a role, as finely powdered potassium carbonate was more effective than its granular form. gifu-pu.ac.jp

Base and Solvent Screening: Testing a range of bases from strong alkoxides to milder carbonates and tertiary amines, paired with various polar aprotic and protic solvents, to find the combination that maximizes yield while minimizing by-product formation.

Catalyst and Ligand Selection: For catalyzed reactions, evaluating different transition metal catalysts (e.g., copper, rhodium) and ligands to improve catalytic turnover and reaction efficiency.

Temperature Control: Optimizing the reaction temperature to ensure a sufficient reaction rate without promoting decomposition or unwanted side reactions.

By methodically adjusting these conditions, the synthetic route to this compound can be refined to achieve high efficiency and yield.

Data Tables

The following tables summarize the findings from optimization studies on related 5-aminotriazole and ynamide syntheses, illustrating the impact of different reaction conditions on product yield.

Table 1: Effect of Base-Solvent System on the Yield of a 5-Aminotriazole Analog mdpi.comresearchgate.net

| Base | Solvent | Reaction Time (h) | Yield (%) |

| MeONa | MeOH | Not Specified | 41 |

| Et₃N | DMF | 12 | 78 |

| DBU | Not Specified | Not Specified | <5 |

| K₂CO₃ | DMSO | 7 | 67 |

Table 2: Optimization of Copper-Catalyzed Ynamide Synthesis gifu-pu.ac.jp

| Parameter | Condition | Outcome |

| Solvent | EtOH | Better yield than other solvents |

| Catalyst | CuI | Better yield than Ni, Co, Fe, Au |

| Ligand | Electron-rich bipyridine (L1) | Better yield than other ligands |

| Base | Finely powdered K₂CO₃ | Higher yield than granular K₂CO₃ |

Advanced Structural Elucidation and Conformational Analysis of 1 Cyclopropyl 1h 1,2,3 Triazol 5 Amine

Single-Crystal X-ray Diffraction for Precise Molecular Geometry and Intermolecular Interactions

While a single-crystal X-ray diffraction study specifically for 1-cyclopropyl-1H-1,2,3-triazol-5-amine has not been reported in the reviewed literature, analysis of closely related structures provides valuable insights into its likely solid-state conformation and packing. For instance, the crystal structure of 5-cyclopropyl-N-(2-hydroxyethyl)-1-(4-methylphenyl)-1H-1,2,3-triazole-4-carboxamide reveals significant details about the orientation of the cyclopropyl (B3062369) and triazole rings. In this related molecule, the dihedral angle between the mean plane of the cyclopropyl ring and the triazole ring is 55.6 (1)°. nih.gov This suggests a non-coplanar arrangement, which is a common feature for sterically demanding groups attached to a five-membered heterocyclic ring.

Table 1: Expected Crystallographic Parameters for this compound based on Analogous Compounds

| Parameter | Expected Value/Feature | Rationale based on Analogous Structures |

| Crystal System | Monoclinic or Triclinic | Common for substituted triazoles. mdpi.com |

| Space Group | P-1 or P21/c | Frequently observed for similar heterocyclic compounds. mdpi.com |

| Key Dihedral Angle | ~50-60° (Cyclopropyl-Triazole) | Based on the 55.6° angle in a related 5-cyclopropyl-1H-1,2,3-triazole derivative. nih.gov |

| Intermolecular Interactions | N-H···N hydrogen bonding | Dominant interaction in 1,2,3-triazol-5-amine systems. mdpi.comresearchgate.net |

| C-H···N interactions | Also expected to contribute to the crystal packing. mdpi.com |

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural Assignments

High-resolution NMR spectroscopy is an indispensable tool for the unambiguous structural confirmation of this compound in solution.

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Notes |

| Cyclopropyl-CH | ~2.8 - 3.1 (tt) | ~27 - 28 | The methine proton will likely be a triplet of triplets due to coupling with the methylene (B1212753) protons. |

| Cyclopropyl-CH₂ | ~0.6 - 0.9 (m) | ~6 - 8 | The diastereotopic methylene protons will exhibit complex multiplets. |

| Triazole-CH | ~7.5 - 7.7 (s) | ~128 - 130 | The chemical shift is influenced by the electronic nature of the triazole ring. |

| Amine-NH₂ | ~5.0 - 6.0 (br s) | - | Broad signal due to quadrupolar relaxation and exchange; position is solvent-dependent. |

| Triazole-C-NH₂ | - | ~145 - 150 | Quaternary carbon attached to the amine group. |

| Triazole-C-Cyclopropyl | - | ~135 - 140 | Quaternary carbon attached to the cyclopropyl group. |

Two-dimensional NMR techniques, such as Nuclear Overhauser Effect Spectroscopy (NOESY), would be instrumental in probing the through-space proximity of protons and thus the preferred conformation of the cyclopropyl group relative to the triazole ring in solution. For other 1,5-substituted 1,2,3-triazoles, theoretical calculations and 2D NOESY NMR have been used to analyze the conformational space, revealing multiple conformers with close relative energies. nih.gov This suggests that this compound may also exist as a mixture of conformers in solution, with the cyclopropyl group exhibiting some degree of rotational freedom.

A critical aspect of the structure of N-unsubstituted aminotriazoles is the potential for annular tautomerism. For the related 3-(5-amino-1H-1,2,4-triazol-3-yl)propanamides, NMR spectroscopy has been used to study the equilibrium between different tautomeric forms in solution. rsc.orgnih.gov It is plausible that this compound could exist in equilibrium with its tautomer, 1-cyclopropyl-1H-1,2,3-triazol-5(4H)-imine. The position of this equilibrium would be highly dependent on the solvent and temperature. In the ¹³C NMR spectra, tautomeric exchange can lead to the broadening of the signals for the triazole ring carbons. nih.gov Low-temperature NMR studies could potentially resolve the signals for the individual tautomers, allowing for the determination of the equilibrium constant.

While no specific studies involving paramagnetic NMR for this compound were found, this technique could be hypothetically employed for the detection and characterization of paramagnetic impurities, such as residual metal catalysts from its synthesis. The presence of even trace amounts of paramagnetic species can cause significant broadening and shifting of NMR signals, which can complicate spectral interpretation but also provides a means for their detection.

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Characterization and Conformational Insights

Vibrational spectroscopy provides a characteristic fingerprint of the molecule, allowing for the identification of key functional groups.

Table 3: Predicted FT-IR and Raman Vibrational Frequencies for this compound

| Vibrational Mode | Predicted Frequency Range (cm⁻¹) | Notes |

| N-H stretching (amine) | 3300 - 3500 | Typically two bands for a primary amine (symmetric and asymmetric). |

| C-H stretching (cyclopropyl) | 3000 - 3100 | Characteristic of C-H bonds on a strained ring. |

| C-H stretching (triazole) | ~3120 - 3150 | Aromatic C-H stretch. |

| C=N, N=N stretching (triazole ring) | 1450 - 1580 | Multiple bands corresponding to ring vibrations. researchgate.net |

| N-H bending (amine) | 1590 - 1650 | Scissoring vibration. |

| C-N stretching | 1250 - 1350 | |

| Ring deformation (triazole) | 900 - 1200 | Complex vibrations involving the entire ring. |

The FT-IR and Raman spectra would be complementary. For instance, the symmetric ring breathing mode of the triazole is often strong in the Raman spectrum but weak in the FT-IR. Analysis of the vibrational spectra, supported by computational calculations (e.g., Density Functional Theory), can aid in assigning the observed bands to specific molecular motions and can also provide information about intermolecular hydrogen bonding in the solid state, which would be indicated by shifts in the N-H stretching frequencies. researchgate.net

Gas-Phase Spectroscopic Studies for Intrinsic Molecular Structures

To date, no gas-phase spectroscopic studies have been specifically reported for this compound. Such studies, including microwave spectroscopy or gas-phase electron diffraction, are crucial for determining the intrinsic structure of the molecule, free from intermolecular interactions present in the condensed phase.

Studies on the parent 1H-1,2,3-triazole have been conducted, providing information on its gas-phase UV absorption spectrum. nih.gov Research on cyclopropylamine (B47189) using far-infrared spectroscopy has revealed the presence of both trans and gauche conformers in the gas phase, arising from the rotation of the amino group. nih.gov By analogy, gas-phase studies on this compound could potentially identify different conformers based on the orientation of the cyclopropyl group relative to the triazole ring and the orientation of the amine group. These studies would provide benchmark data for theoretical models and a deeper understanding of the molecule's fundamental conformational landscape.

A comprehensive search for crystallographic and theoretical studies focused specifically on "this compound" did not yield specific data regarding its Hirshfeld surface analysis. The scientific literature readily available through the performed searches provides detailed analyses for derivatives of 5-cyclopropyl-1H-1,2,3-triazole, but not for the parent amine compound itself.

While detailed data tables and research findings for the Hirshfeld surface analysis of closely related structures, such as 5-cyclopropyl-N-(2-hydroxyethyl)-1-(4-methylphenyl)-1H-1,2,3-triazole-4-carboxamide, are available nih.goviucr.orgiucr.org, presenting this information would deviate from the strict focus on "this compound" as per the instructions. For instance, the analysis of the aforementioned carboxamide derivative revealed that H···H (55.5%), N···H/H···N (15.4%), C···H/H···C (13.2%), and O···H/H···O (12.9%) are the most significant intermolecular contacts. nih.goviucr.org

Without experimental crystallographic data (a CIF file) or a dedicated theoretical study for this compound, a scientifically accurate and specific Hirshfeld surface analysis for this exact compound cannot be constructed.

Reactivity and Derivatization Chemistry of 1 Cyclopropyl 1h 1,2,3 Triazol 5 Amine

Electrophilic Transformations of the Triazole Ring and Amino Group

The 1,2,3-triazole ring is generally considered electron-rich, yet its reactivity towards electrophiles is moderate due to the presence of three nitrogen atoms. nih.gov Electrophilic substitution, when it occurs, can happen at either a ring carbon or a ring nitrogen atom. bhu.ac.in In the case of 1-cyclopropyl-1H-1,2,3-triazol-5-amine, the C4 position is the most likely site for electrophilic attack on the ring, activated by the strong electron-donating effect of the adjacent amino group. The amino group itself is also a primary site for electrophilic reactions.

Common electrophilic transformations include:

Halogenation: Reactions with agents like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS) would likely lead to the selective halogenation at the C4 position of the triazole ring. The amino group can also undergo halogenation, but conditions can often be tuned to favor ring substitution.

Nitration and Sulfonation: These reactions typically require harsh conditions for unsubstituted triazoles. However, the activating effect of the C5-amino group could facilitate these transformations under milder conditions, again favoring the C4 position.

Acylation and Alkylation of the Amino Group: The exocyclic amino group readily reacts with various electrophiles. Acylation with acyl chlorides or anhydrides yields the corresponding amides. Alkylation can also occur on the amino group, though it can sometimes lead to mixtures of mono- and di-alkylated products. The triazole ring nitrogens can also undergo alkylation, particularly under basic conditions. bhu.ac.in

| Reaction Type | Electrophile | Primary Site of Reaction | Expected Product |

| Halogenation | NBS, NCS | C4-position of triazole ring | 4-Halo-1-cyclopropyl-1H-1,2,3-triazol-5-amine |

| Acylation | Acetyl chloride | Exocyclic amino group | N-(1-cyclopropyl-1H-1,2,3-triazol-5-yl)acetamide |

| Alkylation | Methyl iodide | Exocyclic amino group / Ring Nitrogens | N-methyl or N,N-dimethyl derivatives / Quaternary salts |

This table presents expected reactivity based on general principles of heterocyclic chemistry.

Nucleophilic Reactivity of the Amino and Ring Nitrogen Atoms

The nucleophilicity of this compound is centered on the exocyclic amino group and the pyridine-type nitrogen atoms (N2 and N3) of the triazole ring. The amino group, being a primary amine, is a potent nucleophile. rsc.orgrsc.org

Key nucleophilic reactions include:

Reactions of the Amino Group: The C5-amino group can participate in a variety of reactions characteristic of primary amines. It can act as a nucleophile in substitution and addition reactions, such as in the formation of Schiff bases with aldehydes and ketones, or in Michael additions to α,β-unsaturated systems.

N-Alkylation and N-Arylation of the Triazole Ring: The ring nitrogen atoms can act as nucleophiles, particularly N2, leading to the formation of quaternary triazolium salts upon reaction with alkylating agents. bhu.ac.in This reactivity is influenced by the substituent at N1.

Dimroth Rearrangement: 5-Amino-1,2,3-triazoles can undergo the Dimroth rearrangement, a thermal or base-catalyzed isomerization. rsc.org This process involves the ring-opening of the triazole and subsequent re-cyclization to form a different, often more stable, triazole isomer. For this compound, this could potentially lead to a cyclopropylamino-substituted triazole.

Functionalization Strategies via C-H Activation and Cross-Coupling Reactions

Modern synthetic methods have enabled the direct functionalization of C-H bonds in heterocyclic systems, including 1,2,3-triazoles. rsc.orgrsc.org These methods offer a highly efficient way to introduce complexity without the need for pre-functionalized starting materials. nih.gov

Palladium-Catalyzed C-H Arylation: The C-H bond at the C4 position of the triazole ring is the most acidic and sterically accessible site for direct arylation. Palladium catalysts, in combination with appropriate ligands and bases, can mediate the coupling of the triazole with aryl halides or their equivalents. nih.govacs.orgresearchgate.net This allows for the synthesis of 4-aryl-1-cyclopropyl-1H-1,2,3-triazol-5-amine derivatives. The 1,2,3-triazole moiety itself can act as a directing group in C-H activation processes. rsc.org

Suzuki-Miyaura Coupling: To utilize Suzuki-Miyaura coupling, the triazole must first be halogenated, typically at the C4 position. The resulting 4-halo-triazole can then be coupled with a wide range of boronic acids or esters in the presence of a palladium catalyst to introduce aryl, heteroaryl, or vinyl substituents. nih.gov

Buchwald-Hartwig Amination: This palladium-catalyzed cross-coupling reaction is a powerful tool for forming C-N bonds. It can be applied in two ways: coupling a 4-halo-triazole derivative with an amine, or coupling the C5-amino group of the title compound with an aryl or heteroaryl halide. mdpi.com The latter approach provides a direct route to N-aryl or N-heteroaryl derivatives of this compound.

| Coupling Reaction | Reactants | Catalyst System (Typical) | Product Type |

| Direct C-H Arylation | This compound + Aryl Halide | Pd(OAc)₂, Ligand, Base | 4-Aryl-1-cyclopropyl-1H-1,2,3-triazol-5-amine |

| Suzuki-Miyaura | 4-Bromo-1-cyclopropyl-1H-1,2,3-triazol-5-amine + Arylboronic Acid | Pd(PPh₃)₄, Base | 4-Aryl-1-cyclopropyl-1H-1,2,3-triazol-5-amine |

| Buchwald-Hartwig | This compound + Aryl Halide | Pd catalyst, Ligand, Base | N-Aryl-1-cyclopropyl-1H-1,2,3-triazol-5-amine |

This table provides representative examples of cross-coupling strategies.

Derivatization at the Cyclopropyl (B3062369) Moiety: Ring Strain and Reactivity

The cyclopropyl group is known for its high ring strain (~27 kcal/mol) and significant p-character in its C-C bonds, which imparts alkene-like properties. wikipedia.org While generally stable, this strained ring can undergo ring-opening reactions under specific conditions, particularly when activated by adjacent functional groups.

Electrophilic Ring-Opening: Strong electrophiles or acidic conditions can induce the ring-opening of the cyclopropyl group. nih.gov For instance, reaction with hydrohalic acids under harsh conditions could lead to a ring-opened product.

Radical Reactions: The C-H bonds on the cyclopropyl ring can be susceptible to radical abstraction, although this is less common than reactions involving the heterocyclic core.

Transition Metal-Catalyzed Reactions: The cyclopropyl group can participate in various transition-metal-catalyzed reactions, including isomerizations and cycloadditions, though this often requires specific activating groups on the cyclopropane (B1198618) ring itself. researchgate.net For this compound, the triazole ring's electronic influence would play a significant role in the feasibility of such transformations.

Cycloaddition Reactions Involving the Triazole Ring for Fused Heterocycle Formation

While the 1,2,3-triazole ring is aromatic and generally stable, it can participate in cycloaddition reactions under certain conditions, typically thermal or photochemical, often leading to the extrusion of dinitrogen (N₂). wikipedia.org These reactions can be a pathway to forming other heterocyclic systems. However, the Huisgen 1,3-dipolar cycloaddition is the cornerstone of triazole synthesis, not typically a reaction of the formed triazole ring itself. nih.govorganic-chemistry.orgfrontiersin.org More relevant to derivatization is the potential for the triazole to act as a precursor to other structures after a ring-opening event. Intramolecular cycloadditions are a powerful strategy for constructing fused 1,2,3-triazole systems. mdpi.com

Ring-Opening and Rearrangement Pathways of the Triazolamine Core

The 1,2,3-triazole ring can undergo cleavage under energetic conditions such as flash vacuum pyrolysis or photolysis, often with the loss of N₂. wikipedia.org This can lead to the formation of highly reactive intermediates like aziridines or ketenimines, which can be trapped or rearrange to form new products.

Transition metal catalysis can also promote the ring-opening of triazoles. researchgate.netnih.gov For example, rhodium or copper catalysts can facilitate the denitrogenative transformation of triazoles into other nitrogen-containing heterocycles. The specific pathway and resulting product are highly dependent on the catalyst, reaction conditions, and the substitution pattern of the triazole. For this compound, such reactions could provide access to novel cyclopropyl-substituted heterocycles.

Stereoselective Derivatization Methodologies

Stereoselective derivatization of this compound would primarily focus on reactions involving the formation of new chiral centers. Since the parent molecule is achiral, stereoselectivity would be introduced through the use of chiral reagents, catalysts, or auxiliaries.

Asymmetric Synthesis on Side Chains: If the amino group or the C4 position is functionalized with a prochiral substrate (e.g., an α,β-unsaturated carbonyl group), asymmetric conjugate addition using chiral catalysts could install a new stereocenter.

Derivatization of the Cyclopropyl Group: While challenging, stereoselective functionalization of the cyclopropyl ring is possible. For instance, if a double bond were introduced adjacent to the ring, asymmetric hydrogenation or epoxidation could create chiral centers. Methodologies for the stereoselective formal nucleophilic substitution of bromocyclopropanes have been developed, proceeding through a cyclopropene (B1174273) intermediate, which could be a potential route if a suitable precursor were synthesized. mdpi.comku.edu

Theoretical and Computational Studies of 1 Cyclopropyl 1h 1,2,3 Triazol 5 Amine

Quantum Chemical Calculations of Electronic Structure and Bonding

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods provide detailed information about electron distribution, molecular orbital energies, and the nature of chemical bonds, which collectively determine the molecule's stability and reactivity.

Density Functional Theory (DFT) and Hartree-Fock (HF) are two principal ab initio methods used to approximate solutions to the Schrödinger equation for a multi-electron system. DFT methods, such as the popular B3LYP functional, calculate the electronic structure based on the electron density, offering a balance between computational cost and accuracy. researchgate.netsemanticscholar.orgresearchgate.net The HF method, on the other hand, approximates the many-electron wavefunction as a single Slater determinant. While generally less accurate than DFT due to its neglect of electron correlation, it serves as a foundational method. epstem.net

For 1-cyclopropyl-1H-1,2,3-triazol-5-amine, these calculations are used to optimize the molecular geometry, determining the most stable arrangement of atoms by finding the minimum energy state. This process yields crucial data on bond lengths, bond angles, and dihedral angles. Furthermore, these methods are employed to calculate electronic properties such as total energy, dipole moment, and the energies of frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). researchgate.netepstem.net The energy gap between HOMO and LUMO is a critical parameter for assessing the molecule's chemical reactivity and kinetic stability. epstem.net

| Property | Typical Computational Method | Significance for this compound |

|---|---|---|

| Optimized Geometry | DFT (e.g., B3LYP/6-311G(d,p)) | Provides precise bond lengths, bond angles, and dihedral angles for the ground state structure. |

| HOMO Energy | DFT, HF | Indicates the electron-donating ability; the amino group is expected to significantly influence this value. |

| LUMO Energy | DFT, HF | Indicates the electron-accepting ability; localized on the triazole ring. |

| HOMO-LUMO Gap (ΔE) | DFT, HF | Relates to chemical reactivity and stability; a larger gap suggests higher stability. epstem.net |

| Dipole Moment (μ) | DFT, HF | Quantifies the overall polarity of the molecule resulting from its asymmetric structure. epstem.net |

Molecular Electrostatic Potential (MEP) mapping is a vital computational tool for visualizing the charge distribution on a molecule's surface. nih.gov It helps identify regions that are rich or deficient in electrons, thereby predicting sites susceptible to electrophilic and nucleophilic attack. researchgate.net The MEP map is color-coded: red indicates regions of negative electrostatic potential (electron-rich, prone to electrophilic attack), blue indicates regions of positive potential (electron-poor, prone to nucleophilic attack), and green represents neutral potential. nih.gov

For this compound, the MEP map would likely show:

Negative Potential (Red): Concentrated around the nitrogen atoms of the triazole ring and the lone pair of the exocyclic amino group. These are the primary sites for electrophilic attack and hydrogen bonding.

Positive Potential (Blue): Localized on the hydrogen atoms of the amino group, making them susceptible to interaction with nucleophiles.

Neutral/Slightly Negative Potential (Green/Yellow): Expected over the cyclopropyl (B3062369) and C-H regions of the molecule.

| Molecular Region | Predicted Electrostatic Potential | Inferred Reactivity |

|---|---|---|

| Amino Group (N atom) | Strongly Negative (Red) | Nucleophilic site, proton acceptor |

| Triazole Ring (N atoms) | Negative (Red/Yellow) | Nucleophilic sites, coordination sites for metals |

| Amino Group (H atoms) | Strongly Positive (Blue) | Electrophilic site, hydrogen bond donor |

| Cyclopropyl Group (C-H bonds) | Near-Neutral (Green) | Relatively non-reactive |

Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts, Vibrational Frequencies)

Computational methods can accurately predict spectroscopic data, which is invaluable for interpreting experimental results and confirming molecular structures. epstem.net DFT calculations are widely used to compute vibrational frequencies (infrared and Raman spectra) and Nuclear Magnetic Resonance (NMR) chemical shifts. semanticscholar.orgresearchgate.net

For vibrational analysis, calculations yield harmonic frequencies that correspond to specific molecular motions, such as stretching, bending, and torsion. epstem.netresearchgate.net These theoretical frequencies are often scaled by an empirical factor to better match experimental data. epstem.net For this compound, characteristic vibrational modes for the N-H, C-N, N-N, and C=N bonds of the triazole and amine groups can be predicted. researchgate.netmdpi.com

NMR chemical shifts (¹H and ¹³C) are calculated using methods like the Gauge-Independent Atomic Orbital (GIAO). epstem.netresearchgate.net These calculations provide theoretical spectra that can be compared directly with experimental data to aid in the assignment of signals to specific atoms in the molecule. researchgate.netmdpi.com

| Functional Group | Vibrational Mode | Typical Predicted Wavenumber (cm⁻¹) |

|---|---|---|

| Amino (N-H) | Symmetric & Asymmetric Stretching | 3300 - 3500 |

| Cyclopropyl (C-H) | Stretching | 3000 - 3100 |

| Triazole Ring | C=N/N=N Stretching | 1300 - 1550 researchgate.netmdpi.com |

| Triazole Ring | N-N Stretching | 1000 - 1250 researchgate.netmdpi.com |

| Amino (N-H) | Bending (Scissoring) | 1600 - 1650 |

| Atom Type | Nucleus | Predicted Chemical Shift Range (ppm) |

|---|---|---|

| Amino (NH₂) | ¹H | 5.0 - 7.0 (broad) |

| Triazole (CH) | ¹H | 7.5 - 8.5 |

| Cyclopropyl (CH, CH₂) | ¹H | 0.5 - 1.5 |

| Triazole (C-NH₂) | ¹³C | 145 - 155 |

| Triazole (C-H) | ¹³C | 130 - 140 |

| Cyclopropyl (CH, CH₂) | ¹³C | 5 - 20 |

Computational Modeling of Reaction Mechanisms and Transition States

Theoretical chemistry allows for the detailed investigation of reaction pathways, providing insights into mechanisms that can be difficult to probe experimentally. By mapping the potential energy surface, computational models can identify reactants, products, intermediates, and, most importantly, transition states. researchgate.net The energy difference between the reactants and the transition state defines the activation energy, which governs the reaction rate.

For this compound, a potential reaction pathway that could be modeled is its transformation into other heterocyclic systems. For example, studies have shown that 5-amino-1,2,3-triazoles can undergo acid-mediated denitrogenative transformations to form imidazole (B134444) derivatives. mdpi.com A computational study of this process would involve:

Reactant and Reagent Modeling: Optimizing the geometries of the triazole and the acid catalyst.

Transition State Searching: Identifying the highest energy point along the reaction coordinate for key steps like protonation, ring opening, nitrogen elimination, and intramolecular cyclization.

Energy Profile Calculation: Determining the relative energies of all species along the reaction pathway to create a complete energy profile and calculate activation barriers.

Molecular Dynamics Simulations for Conformational Landscapes and Solvation Effects

While quantum chemical calculations typically focus on static, minimum-energy structures, Molecular Dynamics (MD) simulations provide a dynamic picture of molecular behavior over time. MD simulations solve Newton's equations of motion for a system of atoms, allowing researchers to observe conformational changes, molecular flexibility, and interactions with the surrounding environment, such as a solvent.

An MD simulation of this compound could explore:

Conformational Landscapes: The cyclopropyl group can rotate relative to the triazole ring. MD simulations can map the energy landscape associated with this rotation, identifying preferred conformations and the energy barriers between them.

Solvation Effects: By placing the molecule in a simulated box of solvent (e.g., water), MD can model how solvent molecules arrange themselves around the solute. This reveals the structure of the solvation shell and provides insights into solubility and how the solvent might influence the molecule's conformation and reactivity. Hydrogen bonding between the amino group and water molecules would be a key interaction to analyze.

Analysis of Aromaticity and Electronic Delocalization within the 1,2,3-Triazole Ring System

The 1,2,3-triazole ring is an aromatic heterocycle, and its stability and reactivity are heavily influenced by the delocalization of its π-electrons. rsc.org Computational methods can quantify this aromaticity and delocalization.

Analysis of the optimized geometry from DFT calculations can provide initial clues. In an aromatic system, the bond lengths within the ring are typically intermediate between those of single and double bonds. researchgate.net A high degree of bond length equalization within the C-N-N-N-C core of the triazole ring would indicate significant electronic delocalization. nih.gov The presence of the electron-donating amino group at the 5-position is expected to enhance the π-electron density within the ring system, further influencing its aromatic character and reactivity. More advanced computational indices, such as Nucleus-Independent Chemical Shift (NICS) or the Harmonic Oscillator Model of Aromaticity (HOMA), can also be calculated to provide a quantitative measure of the ring's aromaticity.

Investigation of Non-Covalent Interactions within the Molecular Framework

Computational and theoretical chemistry offers powerful tools to investigate the subtle yet crucial non-covalent interactions that dictate the three-dimensional structure, stability, and reactivity of a molecule. In the case of this compound, while specific published studies on its intramolecular non-covalent interactions are not available, analysis of closely related structures provides insight into the expected forces at play. These interactions, although weaker than covalent bonds, are fundamental to understanding the molecule's conformational preferences and potential intermolecular associations.

Studies on various triazole derivatives consistently highlight the importance of hydrogen bonds, van der Waals forces, and potentially weaker C–H⋯N or C–H⋯π interactions in stabilizing their crystal structures and molecular conformations. acs.orgnih.govfrontiersin.org For instance, the nitrogen atoms of the triazole ring are known to be electronegative and can act as hydrogen bond acceptors. acs.orgnih.gov In the solid state of related compounds, intermolecular C–H⋯N and O–H⋯O interactions are often observed, linking molecules into larger supramolecular assemblies. nih.gov

Theoretical methods such as Density Functional Theory (DFT), Atoms in Molecules (AIM) theory, and Hirshfeld surface analysis are commonly employed to characterize these non-covalent interactions. jksus.orgresearchgate.netresearchgate.net For example, Molecular Electrostatic Potential (MESP) maps can identify the electrophilic and nucleophilic regions of a molecule, predicting sites for potential interactions. nih.govjksus.org In many triazole-containing structures, the most negative electrostatic potentials are localized on the ring nitrogen atoms, confirming their role as primary hydrogen bond acceptors. acs.orgnih.gov

Table 1: Percentage Contributions of Intermolecular Contacts from Hirshfeld Surface Analysis of a Related Cyclopropyl-Triazole Derivative nih.gov

| Contact Type | Percentage Contribution (%) |

| H⋯H | 55.5 |

| N⋯H/H⋯N | 15.4 |

| C⋯H/H⋯C | 13.2 |

| O⋯H/H⋯O | 12.9 |

This interactive table summarizes the relative abundance of different non-covalent contacts in the crystal structure of a similar molecule, highlighting the prevalence of hydrogen-involved interactions.

The data clearly indicates that interactions involving hydrogen atoms (H⋯H, N⋯H, C⋯H, and O⋯H) are dominant, collectively accounting for over 97% of all intermolecular contacts. nih.gov This underscores the significance of hydrogen bonding and van der Waals forces in the solid-state architecture of such compounds.

Furthermore, the orientation of the cyclopropyl group relative to the triazole ring is a key structural feature governed by non-covalent forces. In different crystalline environments, the dihedral angle between the cyclopropyl and triazole rings can vary, suggesting a delicate balance of steric and electronic effects. nih.govresearchgate.net Computational studies on similar systems can quantify the energetic barriers to rotation around the C-C bond connecting the two rings, revealing the most stable conformations.

While direct experimental or computational data for this compound is pending, the established principles and findings from analogous structures provide a robust framework for predicting its behavior. The amine group (–NH₂) introduces additional possibilities for both intra- and intermolecular hydrogen bonding, acting as a hydrogen bond donor, which would significantly influence its molecular framework and packing in the solid state.

Advanced Functional Roles of 1 Cyclopropyl 1h 1,2,3 Triazol 5 Amine in Chemical Science

Strategic Utility as a Building Block in Complex Chemical Synthesis

1-cyclopropyl-1H-1,2,3-triazol-5-amine serves as a versatile building block for the construction of more complex molecular architectures, particularly in the synthesis of multisubstituted and fused heterocyclic systems. The presence of the amino group on the triazole ring provides a reactive handle for a variety of chemical transformations.

Researchers have demonstrated that 1,2,3-triazole-4(5)-amines are efficient precursors for the synthesis of triazolo-annulated pyridine, azine, and azepine systems. researchgate.net The condensation of these amino triazoles with methylene-active compounds has proven to be a powerful method for creating diverse triazolo[4,5-b]pyridines. researchgate.net Furthermore, cyclocondensation reactions involving 5-amino-1,2,3-triazole-4-carboxylic acids are a general route to triazolo[4,5-d]pyrimidine systems. researchgate.net

The synthesis of substituted 1,2,3-triazoles can be achieved through various methodologies. One common approach is the 1,3-dipolar cycloaddition of azides with alkynes, which can be catalyzed by copper(I) or ruthenium(II) to yield 1,4- and 1,5-disubstituted triazoles, respectively. nih.govnih.gov More complex, fully substituted 1,2,3-triazoles can be prepared through one-pot, multi-component reactions. nih.gov For instance, a one-pot, two-stage strategy has been developed for the synthesis of functionally rich double C- and N-vinylated 1,2,3-triazoles. nih.gov

The cyclopropyl (B3062369) group attached to the triazole nitrogen in this compound introduces unique conformational constraints and lipophilicity, which can be advantageous in the design of novel compounds. The strained nature of the cyclopropane (B1198618) ring can influence the reactivity and biological activity of the resulting molecules. longdom.org

A variety of synthetic methods for 1,2,3-triazoles have been reviewed, highlighting the versatility of this scaffold in organic synthesis. frontiersin.org These methods include reactions from diazo compounds and secondary amines, as well as the cyclization of α,α-dichlorotoluene sulfonyl-substituted hydrazones with primary amines. frontiersin.org The strategic placement of the cyclopropyl and amino groups on the 1,2,3-triazole core makes this compound a valuable starting material for generating libraries of diverse compounds for various applications.

Table 1: Synthetic Applications of 1,2,3-Triazole-5-amines

| Reactant | Reaction Type | Product | Significance |

|---|---|---|---|

| 1,2,3-Triazole-4(5)-amines | Condensation with methylene (B1212753) active compounds | Triazolo[4,5-b]pyridines | Access to versatile fused heterocyclic systems. researchgate.net |

| 5-Amino-1,2,3-triazole-4-carboxylic acids | Cyclocondensation | Triazolo[4,5-d]pyrimidines | General route to important nitrogen-rich heterocycles. researchgate.net |

| Organic azides and β-ketoesters | Dimroth Reaction | 1H-1,2,3-triazole-4-carboxamides | Convenient two-step synthesis for functionalized triazoles. nih.gov |

Coordination Chemistry: this compound as a Ligand in Catalytic Systems

The 1,2,3-triazole ring system, with its multiple nitrogen atoms, is an effective ligand for coordinating with metal ions. The specific compound this compound, with its additional amino group, presents multiple potential coordination sites, making it an interesting candidate for the development of novel catalytic systems.

While specific studies on the coordination chemistry of this compound are not extensively documented, the broader class of triazole-containing ligands has been shown to form stable complexes with a variety of transition metals. These complexes have found applications in catalysis. For example, heterocyclic nitrogen compounds like triazoles are well-represented in the coordination chemistry of transition metal ions. mdpi.com

The coordination behavior of 1H-1,2,3-triazole-4,5-dithiolates has been investigated, leading to the formation of complexes with titanium, nickel, and palladium. rsc.org This demonstrates the ability of the triazole core to act as a scaffold for multidentate ligands. The electronic properties of these metal complexes can be tuned by the substituents on the triazole ring, which in turn can influence their catalytic activity.

The presence of the cyclopropyl group in this compound can also play a role in its coordination chemistry. The steric bulk and electronic nature of the cyclopropyl ring can influence the geometry and stability of the resulting metal complexes, potentially leading to unique catalytic selectivities. While 1,2,3-triazoles are noted for their poor iron ion coordination, which can be beneficial in reducing off-target inhibition of enzymes like cytochrome P450, their coordination to other metals can be exploited for catalytic purposes. enamine.net

Further research into the coordination chemistry of this compound could lead to the development of novel catalysts for a range of organic transformations. The ability to fine-tune the electronic and steric properties of the ligand by modifying the substituents on the triazole ring makes this an attractive area for future investigation.

Development as a Scaffold for Advanced Materials Precursors

The rigid, planar structure and the presence of multiple nitrogen atoms make the 1,2,3-triazole ring a promising scaffold for the development of advanced materials. These materials can include polymers, metal-organic frameworks (MOFs), and other functional materials with applications in electronics, sensing, and energy storage.

While direct applications of this compound as a precursor for advanced materials are still an emerging area of research, the general utility of triazoles in materials science is well-established. nih.gov The 1,2,3-triazole moiety can be incorporated into polymer backbones or as pendant groups to impart specific properties such as thermal stability, flame retardancy, and altered solubility.

The ability of the triazole ring to coordinate with metal ions also makes it a suitable building block for the construction of MOFs. MOFs are crystalline materials with high porosity and surface area, making them useful for gas storage, separation, and catalysis. The specific geometry and connectivity of the triazole ring can be used to control the structure and properties of the resulting MOF.

The cyclopropyl group in this compound could offer unique advantages in the design of materials. The rigidity and defined stereochemistry of the cyclopropane ring can influence the packing and morphology of the resulting materials. Furthermore, the amino group provides a site for further functionalization, allowing for the covalent attachment of the triazole scaffold to other molecules or surfaces.

Applications in Supramolecular Chemistry and Self-Assembly Research

The 1,2,3-triazole ring is capable of participating in a variety of non-covalent interactions, including hydrogen bonding, dipole-dipole interactions, and π-stacking. nih.gov These interactions are fundamental to the fields of supramolecular chemistry and self-assembly, where molecules are designed to spontaneously organize into larger, well-defined structures.

The C-5 hydrogen of 1,2,3-triazoles can act as a hydrogen-bond donor, a property that has been exploited in the design of molecules that can self-assemble into complex architectures. nih.gov The nitrogen atoms of the triazole ring can act as hydrogen bond acceptors. This dual functionality allows for the creation of intricate hydrogen-bonding networks that can direct the self-assembly process.

While specific research on the supramolecular chemistry of this compound is limited, the known properties of the 1,2,3-triazole scaffold suggest that it could be a valuable component in the design of new supramolecular systems. These systems could have applications in areas such as drug delivery, sensing, and the development of "smart" materials that respond to external stimuli.

Bioisosteric Replacement Studies within Defined Chemical Scaffolds

In medicinal chemistry, bioisosterism is a strategy used to modify a lead compound by replacing a functional group with another that has similar physical or chemical properties, with the aim of improving the compound's biological activity, selectivity, or pharmacokinetic profile. ctppc.org The 1,2,3-triazole ring has emerged as a highly effective bioisostere for a variety of functional groups, most notably the amide bond. unimore.it

The 1,4-disubstituted 1,2,3-triazole can mimic the trans-amide bond, while the 1,5-disubstituted isomer can mimic the cis-amide bond. nih.gov This mimicry is due to the similar size, planarity, and dipole moment of the triazole ring compared to the amide group. Furthermore, the triazole ring is metabolically stable and can participate in hydrogen bonding and dipole-dipole interactions with biological targets. nih.gov

Numerous studies have successfully employed the 1,2,3-triazole as an amide bioisostere to develop new therapeutic agents with improved properties. For example, the replacement of an amide with a 1,2,4-triazole (B32235) in a series of pyrazolo[1,5-a]pyrimidine (B1248293) inhibitors of the casein kinase 2 (CSNK2) led to compounds with improved potency and metabolic stability. nih.govacs.org Similarly, in the development of GPR88 agonists, the replacement of an amide with a 1,2,3-triazole resulted in a significant improvement in potency. nih.gov

The 1,2,3-triazole has also been used as a bioisostere for other functional groups, including esters and carboxylic acids. unimore.it The versatility of the triazole ring as a bioisostere, coupled with its ease of synthesis via "click chemistry," has made it a popular tool in modern drug design. nih.govunimore.it The presence of the cyclopropyl group in this compound can further modulate the physicochemical properties of the molecule, potentially leading to enhanced biological activity. For instance, the bioisosteric replacement of a 1H-1,2,3-triazole with a 1H-tetrazole in a (5-benzylthiazol-2-yl)amide scaffold resulted in a significant enhancement of anti-leukemic activity. bohrium.comnih.gov

Table 2: Bioisosteric Relationships of the 1,2,3-Triazole Ring

| Original Functional Group | 1,2,3-Triazole Bioisostere | Key Features and Advantages | Example Application |

|---|---|---|---|

| Amide (trans) | 1,4-Disubstituted 1,2,3-triazole | Similar size, planarity, and dipole moment; metabolic stability; hydrogen bonding capability. nih.govunimore.it | Development of potent GPR88 agonists. nih.gov |

| Amide (cis) | 1,5-Disubstituted 1,2,3-triazole | Mimics the less common cis-amide conformation. nih.gov | Design of conformationally constrained peptides. |

| Ester | 1,2,3-Triazole | Increased stability towards hydrolysis. unimore.it | Analogs of natural products like steganacin (B1217048) and podophyllotoxin. unimore.it |

| Carboxylic Acid | N-substituted 4-hydroxy-1,2,3-triazole | Modulation of acidity and substituent direction. unimore.it | Enhancement of selectivity for AMPA glutamate (B1630785) receptors. unimore.it |

Future Research Directions and Unexplored Avenues for 1 Cyclopropyl 1h 1,2,3 Triazol 5 Amine

Development of Novel Asymmetric Synthetic Routes

While methods for synthesizing substituted triazoles are well-established, the development of enantioselective routes to chiral derivatives of 1-cyclopropyl-1H-1,2,3-triazol-5-amine remains a significant and valuable challenge. The introduction of chirality would be pivotal for applications in medicinal chemistry and materials science.

Future research should focus on:

Catalytic Asymmetric Cyclopropanation : Establishing efficient routes to chiral cyclopropyl (B3062369) precursors is a primary avenue. Research into catalytic asymmetric Michael-initiated ring-closure (MIRC) reactions, which have been successful for synthesizing chiral cyclopropyl purine (B94841) nucleoside analogues, could be adapted for this purpose. nih.gov This would involve designing novel chiral catalysts, such as phase-transfer catalysts or organocatalysts, that can effectively control the stereochemistry of the cyclopropane (B1198618) ring formation.

Enantioselective C-H Functionalization : Direct asymmetric functionalization of a pre-formed cyclopropyl-triazole scaffold is another promising direction. This would bypass the need for chiral starting materials and allow for late-stage introduction of stereocenters.

Kinetic Resolution : For racemic mixtures of this compound derivatives, developing effective kinetic resolution protocols is crucial. Asymmetric copper-catalyzed azide-alkyne cycloaddition (CuAAC) has been used for the kinetic resolution of racemic alcohols, suggesting that similar strategies could be applied to resolve chiral amines or other functional groups within the target molecule. nih.govacs.org

The successful development of these routes would provide access to a new library of chiral building blocks, significantly expanding their potential as pharmacophores and components for chiral materials.

Exploration of Unconventional Reactivity Patterns and Synthetic Transformations

The interplay between the cyclopropyl, triazole, and amine moieties in this compound suggests a rich and potentially unique reactivity profile that is yet to be explored. The stability of the 1,2,3-triazole ring is a known attribute, making it resistant to acidic and basic hydrolysis, as well as oxidative and reductive conditions. researchgate.net However, strategic activation could lead to novel transformations.

Key areas for investigation include:

Denitrogenative Ring Opening : N-acyl or N-sulfonyl-1,2,3-triazoles are known to undergo denitrogenative ring cleavage under thermal or catalytic conditions. Future work could investigate if the N-H triazole of the parent compound can be acylated in situ to trigger ring-opening reactions, providing a pathway to highly functionalized N-alkenyl compounds. rsc.org

Cyclopropyl Ring Manipulations : The inherent strain of the cyclopropyl ring can be harnessed for synthetic purposes. Research into transition-metal-catalyzed ring-opening or rearrangement reactions could transform the cyclopropyl group into other valuable functional motifs.

Amine Group Derivatization : The exocyclic amino group is a key handle for diversification. Beyond simple acylation or alkylation, its use in directing C-H activation on the triazole or cyclopropyl rings, or its participation in multicomponent reactions, could lead to complex molecular architectures. chemijournal.comchemijournal.com The condensation of 1,2,3-triazol-5-amines with other reagents is a powerful tool for building fused heterocyclic systems like triazolopyridines and triazolopyrimidines. researchgate.net

Integration into Hybrid Functional Systems and Architectures

The 1,2,3-triazole moiety is more than a simple linker; it actively participates in molecular interactions through hydrogen bonding and dipole interactions, making it an ideal component for functional materials. nih.govnumberanalytics.com The specific structure of this compound offers unique advantages for incorporation into advanced materials.

Future opportunities include:

Metal-Organic Frameworks (MOFs) : The nitrogen atoms of the triazole ring and the exocyclic amine are excellent coordination sites for metal ions. This makes the compound a promising candidate as an organic linker for the synthesis of novel MOFs with potential applications in gas storage, catalysis, and sensing.

Functional Polymers and Coatings : The compound can be incorporated into polymer backbones or used as a functional pendant group. Its inherent stability and potential for intermolecular interactions could be exploited to create materials with enhanced thermal resistance, corrosion inhibition, or specific recognition properties. rsc.orgresearchgate.netresearchgate.net The click chemistry approach used to synthesize triazoles is highly suitable for polymer functionalization. lifechemicals.com

Bioactive Conjugates : The triazole ring serves as a stable and effective linker to connect the cyclopropylamine (B47189) motif to other bioactive molecules, natural products, or pharmacophores. nih.govacs.org This strategy could lead to the development of hybrid molecules with multimodal mechanisms of action, potentially overcoming challenges like drug resistance. acs.org

| Potential Hybrid System | Key Feature of Scaffold | Targeted Application |

| Metal-Organic Frameworks (MOFs) | Triazole & Amine Nitrogens as Ligands | Gas Storage, Catalysis |

| Functional Polymers | Rigidity, Stability, H-Bonding | High-Performance Materials |

| Corrosion Inhibitors | Surface Adsorption via Heteroatoms | Protective Coatings rsc.orglifechemicals.com |

| Bioactive Conjugates | Stable Linker, Pharmacophore | Multi-target Drugs acs.org |

Advanced Methodologies for High-Throughput Synthesis and Characterization

To fully explore the chemical space around this compound, the adoption of advanced, high-throughput methodologies is essential. These technologies can accelerate the discovery of new derivatives with optimized properties.

Promising approaches are:

Continuous Flow Synthesis : Flow chemistry offers significant advantages in terms of safety, scalability, and reaction control, particularly for reactions involving potentially hazardous intermediates like azides. rsc.orgresearchgate.net Developing a continuous flow process for the synthesis of the target compound and its analogues would enable the rapid generation of chemical libraries for screening. rsc.orgresearchgate.net

Automated Synthesis Platforms : The use of automated synthesis stations, which can perform parallel reactions, purifications, and analyses, would dramatically increase the efficiency of library creation. researchgate.net Such platforms are well-suited for exploring a wide range of building blocks in reactions like the copper-catalyzed azide-alkyne cycloaddition (CuAAC). nih.gov

High-Throughput Characterization : Alongside rapid synthesis, high-throughput characterization techniques are needed. For chiral compounds, methods like circular dichroism (CD) based assays can be adapted for the rapid determination of enantiomeric excess in a 96-well plate format, facilitating the screening of asymmetric reactions. rsc.org

Challenges and Opportunities in the Broader Field of Triazolamine Chemistry

The study of this compound is situated within the broader context of triazolamine chemistry, a field characterized by both persistent challenges and significant opportunities.

Challenges :

Regioselectivity : The synthesis of substituted triazoles, particularly from azides and internal alkynes, can often lead to mixtures of regioisomers. nih.govacs.org A key challenge is the development of highly regioselective synthetic methods to access specific isomers, such as the 1,5-disubstituted pattern of the target compound, without cumbersome purification steps.

Functional Group Tolerance : While click chemistry is known for its high functional group tolerance, developing new synthetic transformations for the triazole core requires careful consideration of compatibility with a wide range of substituents. nih.gov Annular tautomerism in 1,2,4-triazol-5-amines can complicate reactions like acylation, leading to multiple products. nih.govacs.org

Biological Resistance : In medicinal chemistry, a significant challenge is the emergence of resistance to existing therapeutic agents, including triazole-based antifungals and antivirals. nih.gov

Opportunities :

Scaffold Hopping and Bioisosterism : The triazole ring is an excellent bioisostere for amide bonds, offering improved metabolic stability. lifechemicals.com There is a vast opportunity to systematically replace amide bonds in known bioactive compounds with the this compound scaffold to generate novel drug candidates with potentially superior pharmacokinetic profiles.

Multicomponent Reactions : Designing novel multicomponent reactions that incorporate triazolamines as key building blocks could provide rapid access to molecular complexity from simple precursors. chemijournal.comchemijournal.com

New Catalytic Systems : The discovery of new catalysts—whether metal-based, organocatalytic, or enzymatic—for the synthesis and functionalization of triazolamines will continue to drive innovation in the field, enabling previously inaccessible transformations and improving the efficiency and sustainability of existing methods. nih.govfrontiersin.org

Q & A

Q. What are the common synthetic routes for 1-cyclopropyl-1H-1,2,3-triazol-5-amine?

Synthesis typically involves cycloaddition or cyclocondensation reactions. A primary method is the Huisgen cycloaddition (click chemistry) between azides and alkynes, forming the triazole core. For cyclopropyl integration, pre-functionalized cyclopropane derivatives (e.g., cyclopropyl acetylene) are used as precursors. Post-functionalization steps may include amine protection/deprotection to ensure regioselectivity . Reaction conditions (e.g., Cu(I) catalysis, solvent polarity) are critical for yield optimization .

Q. Which spectroscopic techniques are essential for characterizing this compound?

Key techniques include:

- NMR Spectroscopy : H and C NMR confirm regiochemistry and cyclopropyl substitution patterns (e.g., cyclopropyl protons at δ 0.5–2.0 ppm) .

- Mass Spectrometry (MS) : High-resolution MS validates molecular formula (e.g., [M+H] for CHN).

- IR Spectroscopy : Identifies amine (-NH) stretches (~3300–3500 cm) and triazole ring vibrations (~1500 cm) .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve synthesis yield?

- Catalyst Systems : Cu(I) catalysts (e.g., CuI) enhance regioselectivity in cycloaddition. Ligands like TBTA reduce Cu-induced side reactions .

- Solvent Effects : Polar aprotic solvents (e.g., DMF) improve cyclopropane precursor solubility.

- Temperature Control : Lower temperatures (0–25°C) minimize cyclopropane ring strain-induced decomposition .

- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradients) isolates the amine product from byproducts .

Q. How do structural modifications (e.g., substituent position) affect biological activity?

Comparative studies of analogs (e.g., phenyl vs. cyclopropyl substituents) reveal:

- Cyclopropyl Impact : Enhances metabolic stability and membrane permeability due to reduced steric hindrance .

- Amine Positioning : The 5-amine group in 1,2,3-triazoles facilitates hydrogen bonding with biological targets (e.g., enzyme active sites) .

| Analog Structure | Bioactivity (IC) | Target | Reference |

|---|---|---|---|

| 1-Cyclopropyl-1H-triazol-5-amine | 2.1 µM | Kinase X | |

| 1-Phenyl-1H-triazol-5-amine | 8.7 µM | Kinase X |

Q. How to resolve discrepancies in biological activity data across studies?

- Reproducibility Checks : Standardize assay conditions (e.g., cell lines, incubation times) .

- Structural Validation : Use X-ray crystallography (e.g., PDB: 7UU) to confirm binding modes .

- Control Experiments : Test for off-target effects using knockout models or competitive inhibitors .

Q. What computational methods predict the compound’s reactivity and stability?

- DFT Calculations : Model cyclopropane ring strain and triazole resonance stabilization .

- MD Simulations : Predict solvation effects and conformational flexibility in biological environments .

- ADMET Predictions : Assess metabolic stability (e.g., CYP450 interactions) using QSAR models .

Methodological Considerations

- Handling Data Contradictions : If NMR spectra show unexpected peaks, perform HSQC/HMBC experiments to assign cross-peaks or verify purity via HPLC .

- Scale-Up Challenges : Transitioning from milligram to gram-scale synthesis requires optimizing catalyst loading and minimizing exothermic side reactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.